N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide is a chemical compound with the molecular formula C11H11ClFNO3S. It is a building block used in various chemical syntheses and has applications in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide typically involves the reaction of 3-chloro-4-fluoroaniline with tetrahydrothiophene-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with similar structural features.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar aromatic ring structure.
Uniqueness
N-(3-Chloro-4-fluorophenyl)tetrahydro-3-thiophenecarboxamide 1,1-Dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClFNO3S |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,1-dioxothiolane-3-carboxamide |
InChI |
InChI=1S/C11H11ClFNO3S/c12-9-5-8(1-2-10(9)13)14-11(15)7-3-4-18(16,17)6-7/h1-2,5,7H,3-4,6H2,(H,14,15) |
InChI Key |
XXNFRASFHKXZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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